3-Isopropylbenzoyl chloride

Overview

Description

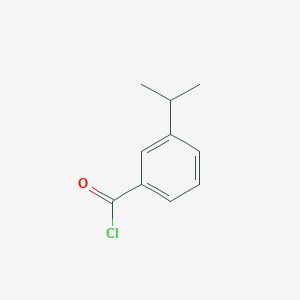

3-Isopropylbenzoyl chloride is an organic compound with the molecular formula C₁₀H₁₁ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an isopropyl group at the third position. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropylbenzoyl chloride can be synthesized through the chlorination of 3-isopropylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as dimethylformamide (DMF) to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 3-isopropylbenzoic acid and thionyl chloride into a reactor, maintaining optimal temperature and pressure conditions to ensure efficient conversion. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or thiol, forming corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-isopropylbenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 3-isopropylbenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Aluminum chloride (AlCl₃) for Friedel-Crafts acylation.

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and toluene.

Major Products:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

3-Isopropylbenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

3-Isopropylbenzoyl chloride is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: Research into drug development often employs this compound for creating novel therapeutic agents.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 3-isopropylbenzoyl chloride exerts its effects is primarily through its reactivity as an acylating agent. It targets nucleophilic sites on molecules, facilitating the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is harnessed in various synthetic pathways to create complex molecules with desired functionalities.

Comparison with Similar Compounds

Benzoyl Chloride: The parent compound, lacking the isopropyl group.

4-Isopropylbenzoyl Chloride: Similar structure but with the isopropyl group at the fourth position.

2-Isopropylbenzoyl Chloride: Isopropyl group at the second position.

Uniqueness: 3-Isopropylbenzoyl chloride is unique due to the position of the isopropyl group, which can influence the reactivity and steric properties of the compound. This positional isomerism can lead to different reaction outcomes and product distributions compared to its 2- and 4-isopropyl counterparts.

Biological Activity

3-Isopropylbenzoyl chloride, a compound with the chemical formula , is primarily known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. This article delves into its biological activity, including its toxicological effects, potential carcinogenicity, and other relevant biological interactions.

- Molecular Weight : 182.65 g/mol

- CAS Number : 22282379

- Structure : The compound features a benzoyl chloride moiety with an isopropyl group attached to the benzene ring.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature compared to its structural analogs like benzyl chloride and benzoyl chloride. However, insights can be drawn from studies on related compounds and their effects on biological systems.

Toxicological Effects

- Dermal and Respiratory Irritation :

- Genotoxicity :

- Carcinogenicity :

Study on Related Compounds

A study evaluated the carcinogenic potential of benzyl chloride through various routes of administration in mice. The results indicated a dose-dependent increase in forestomach tumors and lung adenomas . Given the structural similarities with this compound, further studies are warranted to assess similar risks associated with this compound.

In Vitro Studies

In vitro assays have shown that related compounds can induce oxidative stress and damage DNA in cultured cells. The potential for this compound to exhibit similar effects needs examination through standardized mutagenicity tests .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Dermal Irritation | Erythema and swelling observed in studies |

| Respiratory Irritation | Inflammation noted in inhalation studies |

| Genotoxic Potential | Weak mutagenicity suggested by analogs |

| Carcinogenic Risk | Weak carcinogenicity indicated by related studies |

Properties

IUPAC Name |

3-propan-2-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQOURMQVWTWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624336 | |

| Record name | 3-(Propan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325770-58-9 | |

| Record name | 3-(Propan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.